molecular formula C17H17N3O4S B2769075 3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-31-9

3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2769075
M. Wt: 359.4
InChI Key: NRNWZJCQDGLVQY-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects .


Synthesis Analysis

Benzothiazoles can be synthesized from 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The specific compound you mentioned also appears to have methoxy groups attached, which are -OCH3 groups.

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to 3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide have been synthesized and characterized through various methods. For example, the synthesis and antimicrobial activity of new pyridine derivatives have been explored, utilizing 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare novel compounds. These have been characterized using elemental analysis and spectral studies, including IR, 1H NMR, and Mass spectra, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of benzothiazole derivatives. For instance, novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were synthesized, showing promising analgesic activity and in vitro antiproliferative activity against certain strains (Vijaya Raj et al., 2007). Another study on thiazole derivatives synthesized N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, confirming their antimicrobial activity and highlighting that derivatives substituted with electron-donating groups like hydroxyl, amino, and methoxy showed maximum activity (Chawla, 2016).

Future Directions

Benzothiazoles continue to be a topic of research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and investigating their potential uses in medicine .

properties

IUPAC Name

3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-11-8-7-10(9-13(11)24-3)16(21)19-20-17-18-15-12(23-2)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNWZJCQDGLVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

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